molecular formula C24H27FN2O3 B2967991 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-84-9

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2967991
CAS No.: 850905-84-9
M. Wt: 410.489
InChI Key: ODYMDPXGJOWTNF-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one family, characterized by a bicyclic core fused with a ketone group. Key structural features include:

  • Azepane-containing ethoxy group at position 5, featuring a seven-membered azepane ring linked via a 2-oxoethoxy spacer. This moiety may enhance metabolic stability compared to smaller heterocycles.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3/c25-19-10-8-18(9-11-19)16-27-15-12-20-21(24(27)29)6-5-7-22(20)30-17-23(28)26-13-3-1-2-4-14-26/h5-11H,1-4,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYMDPXGJOWTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the class of 3,4-dihydroisoquinolin-1(2H)-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. The following sections will detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step chemical reactions including the formation of the isoquinolinone core and subsequent functionalization. The compound can be synthesized using methods similar to those described for other 3,4-dihydroisoquinolin-1(2H)-one derivatives, often involving reactions under mild conditions to achieve high yields and purity .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antifungal Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antifungal properties. For instance, a related derivative showed superior activity against the phytopathogen Pythium recalcitrans, with an EC50 value of 14 μM compared to commercial antifungals . This suggests that 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one may possess similar or enhanced antifungal properties.

The proposed mechanism of action for compounds within this class includes disruption of biological membranes in fungal cells. Physiological and biochemical analyses indicate that these compounds may interfere with membrane integrity and function, leading to cell death .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of 3,4-dihydroisoquinolin-1(2H)-one derivatives:

  • Study on Pythium recalcitrans :
    • Objective : To evaluate the antifungal potency of various derivatives.
    • Findings : The compound exhibited an EC50 value significantly lower than that of standard treatments, indicating strong antifungal activity.
    • Preventive Efficacy : When applied at a dose of 5 mg/pot, it achieved a preventive efficacy rate of 96.5% against Pythium recalcitrans.

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

Study Activity Assessed Key Findings
Antifungal against Pythium recalcitransEC50 = 14 μM; Preventive efficacy = 96.5% at 5 mg/pot
Synthesis and bioactivityHighlighted structural requirements for activity; emphasis on membrane disruption as a mode of action

Comparison with Similar Compounds

Structural Analogues from the Dihydroisoquinolin-1-one Family

The following compounds share the dihydroisoquinolin-1-one scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents at Position 2 Substituents at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound 4-Fluorobenzyl 2-(Azepan-1-yl)-2-oxoethoxy Not explicitly provided ~450 (estimated) Azepane ring for enhanced solubility; fluorobenzyl for lipophilicity.
5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one 3-Methylbenzyl 2-Chlorobenzyloxy C25H22ClNO2 403.90 Chlorine substituent may increase electrophilicity; methylbenzyl enhances bulk.
5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one 2-Methylbenzyl 2-(Dihydroindol-1-yl)-2-oxoethoxy C28H26N2O3 438.53 Indole-derived substituent for π-π stacking; potential CNS activity.
2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one 4-Bromobenzyl 2-(Pyrrolidin-1-yl)-2-oxoethoxy C24H24BrN2O3 477.38 Bromine for halogen bonding; pyrrolidine for compact heterocyclic interactions.
BTK Inhibitor (6-(dimethylamino)-2-[...]-3,4-dihydroisoquinolin-1-one Complex aryl/heteroaryl substituents Morpholine-carbonyl pyridylamino group C32H32N6O4 588.65 BTK kinase inhibition; crystallographic data available (1.7 Å resolution).
Key Observations:
  • Azepane vs. Pyrrolidine/Indole : The target compound’s azepane ring (7-membered) may confer greater conformational flexibility and solubility compared to pyrrolidine (5-membered) in or indole in .

Functional Analogues with Heterocyclic Substituents

Compounds with related ethoxy-linked heterocycles but divergent cores:

Compound Name Core Structure Heterocyclic Group Molecular Formula Molecular Weight (g/mol) Notes
5-(2-(Azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one Pyran-4-one Azepane + benzylpiperazine C25H33N3O4 439.50 Pyranone core instead of dihydroisoquinolinone; dual heterocycle for multi-target engagement.
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidinone Thiadiazole + fluorophenyl C18H14FN3O2S2 387.46 Antifungal/antibacterial activity reported; sulfur-rich for redox modulation.
Key Observations:
  • Core Flexibility: Replacement of dihydroisoquinolinone with pyranone () or thiazolidinone () alters electronic properties and binding pocket compatibility.
  • Heterocycle Synergy : The azepane-ethoxy motif in both the target compound and highlights its versatility in hybrid drug design.

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